1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea moiety, which is known for its versatility in chemical reactions and biological activities.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-18-8-7-14-13(17)15-9-12(16)10-3-5-11(19-2)6-4-10/h3-6,12,16H,7-9H2,1-2H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOUCAPQBJUKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(C=C1)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and 2-methoxyethylamine.
Formation of Intermediate: The first step involves the condensation of 4-(methylthio)benzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the urea moiety or other functional groups.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Industrial Production
Industrial methods may include batch reactors for precise control or continuous flow reactors for efficient large-scale production.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea has several applications:
- Chemistry : Serves as a reagent or intermediate in organic synthesis.
- Biology : Studied for potential biological activity and interactions with biomolecules.
- Medicine : Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Used in the production of specialty chemicals and materials.
Recent studies have highlighted the biological activity of this compound, particularly its potential anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Preventing the growth and spread of cancerous cells.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of specific signaling pathways.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea: Lacks the methylthio group, which may affect its chemical and biological properties.
1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(2-methoxyethyl)urea: Contains a methyl group instead of a methylthio group, potentially altering its reactivity and activity.
Uniqueness
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This functional group may provide distinct properties compared to similar compounds, making it a valuable subject for further research.
Biological Activity
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea, a compound with potential biological significance, has garnered attention in pharmacological research due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 273.35 g/mol
- Functional Groups : Urea, hydroxyl, methoxy, and methylthio groups.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular responses.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .
- Antioxidant Activity : Preliminary studies suggest that it has antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
- Cancer Research : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it selectively induced apoptosis in hypoxic tumor cells, suggesting its potential as a targeted cancer therapy .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, demonstrating its anti-inflammatory properties. This could be beneficial for conditions such as arthritis or other inflammatory diseases .
- Oxidative Stress Assessment : In vitro experiments showed that the compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells, indicating its potential neuroprotective effects against oxidative damage .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea?
Answer: The synthesis typically involves coupling an isocyanate intermediate with a hydroxyl- and methylthio-substituted phenethylamine. Multi-step protocols are required to introduce the methoxyethyl group and optimize regioselectivity. For example:
- Step 1: React 4-(methylthio)phenyl ethanol with a nitrating agent to introduce reactive intermediates.
- Step 2: Couple the resulting amine with 2-methoxyethyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea backbone .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound’s structural integrity validated post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the urea NH protons (δ 6.5–7.5 ppm) and methoxyethyl protons (δ 3.3–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 370.39) .
- X-ray Crystallography: Resolve hydrogen-bonding networks between urea and hydroxyl groups (if single crystals are obtainable) .
Q. What preliminary biological assays are suitable for screening this compound?
Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. The methylthio group may enhance hydrophobic interactions with catalytic pockets .
- Antimicrobial Activity: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). The hydroxyethyl group may improve membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening: Use Pd/C or organocatalysts to accelerate coupling steps (e.g., 10 mol% catalyst in THF, 50°C) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require quenching with aqueous NaHCO₃ to prevent decomposition .
- In-line Analytics: Employ FTIR to monitor isocyanate consumption in real-time, reducing side-product formation .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
Answer:
- Hydrogen Bonding: The urea NH groups form critical H-bonds with kinase ATP-binding sites (e.g., backbone carbonyls of Glu762 in EGFR) .
- Aromatic Stacking: The 4-(methylthio)phenyl group engages in π-π interactions with hydrophobic residues (e.g., Phe723 in VEGFR), as shown in docking studies .
- Electron-Withdrawing Effects: The methylthio group’s +M effect stabilizes charge transfer during enzyme inhibition .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Answer:
- Methoxyethyl vs. Ethoxyethyl: Replacing the methoxy group with ethoxy reduces solubility (logP increases by 0.5) but enhances half-life in hepatic microsome assays .
- Methylthio vs. Trifluoromethyl: Substituting methylthio with CF₃ (as in analog 1448136-24-0) improves IC₅₀ against EGFR (0.8 μM vs. 2.1 μM) but increases cytotoxicity .
Methodological Notes
- Contradictions in Evidence: While emphasizes isocyanate-amine coupling, suggests alternative routes via carbamate intermediates. Researchers should validate both pathways for yield comparison.
- Critical Gaps: Limited data exist on the compound’s pharmacokinetics (e.g., CYP450 metabolism). Future work should include in vitro ADME profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
